1-(3-Iodo-benzyl)-pyrrolidin-2-one
Description
Properties
Molecular Formula |
C11H12INO |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
1-[(3-iodophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(13)14/h1,3-4,7H,2,5-6,8H2 |
InChI Key |
XELXKAHSJLLUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3 Iodo Benzyl Pyrrolidin 2 One and Its Derivatives
General Strategies for Pyrrolidin-2-one Synthesis
The construction of the pyrrolidin-2-one scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope and efficiency. These methods include ring modifications of existing heterocyclic systems, cycloaddition reactions, and classical cyclization strategies.
Ring Contraction and Deformylative Functionalization Approaches of Piperidine Derivatives
A notable strategy for the synthesis of pyrrolidin-2-ones involves the ring contraction of piperidine derivatives. This transformation can be achieved through a cascade reaction involving an oxidative ring contraction and deformylative functionalization. Mechanistically, this process is believed to proceed through the in situ formation of a pyrrolidine-2-carbaldehyde intermediate. This intermediate then undergoes further transformations, including carboxylic acid formation, decarboxylation, and ipso-oxidation, to yield the final pyrrolidin-2-one product. strath.ac.ukrsc.org Interestingly, the selectivity of the reaction, leading to either pyrrolidin-2-ones or 3-iodopyrroles, can be controlled by the choice of oxidant and additives. strath.ac.ukrsc.org
| Starting Material | Reagents/Conditions | Product | Key Transformation |
| N-Substituted Piperidines | Oxidant, Additive | Pyrrolidin-2-ones | Oxidative Ring Contraction, Deformylative Functionalization |
Donor-Acceptor Cyclopropane Reactions with Benzylamines for Pyrrolidin-2-one Formation
A versatile method for the synthesis of 1,5-substituted pyrrolidin-2-ones utilizes the reaction of donor-acceptor (DA) cyclopropanes with primary amines, including benzylamines. This approach involves a Lewis acid-catalyzed opening of the cyclopropane ring by the amine, which acts as a 1,1-dinucleophile, to form a γ-amino ester intermediate. nih.gov This is followed by an in situ lactamization and dealkoxycarbonylation to afford the desired pyrrolidin-2-one. nih.gov The DA cyclopropane, in this context, functions as a 1,4-C,C-dielectrophile. nih.gov This methodology demonstrates broad applicability with a variety of substituted anilines and benzylamines, as well as a wide range of DA cyclopropanes. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Product |
| Donor-Acceptor Cyclopropane | Benzylamine | Lewis Acid | γ-Amino Ester | 1,5-Substituted Pyrrolidin-2-one |
Lactamization Reactions of Gamma-Butyrolactone Derivatives for Pyrrolidin-2-one Synthesis
A classical and industrially significant method for the synthesis of the parent 2-pyrrolidinone is the ammonolysis of γ-butyrolactone. This reaction is typically carried out in the liquid phase at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa). The process generally does not require a catalyst and proceeds with high conversion and selectivity. The use of a tubular reactor in continuous mode is common for industrial-scale production.
Synthesis of N-Substituted Pyrrolidin-2-ones
The introduction of a substituent on the nitrogen atom of the pyrrolidin-2-one ring is a crucial step in the synthesis of compounds like 1-(3-Iodo-benzyl)-pyrrolidin-2-one. N-substituted pyrrolidin-2-ones can be synthesized through various methods. One common approach is the reaction of pyrrolidin-2-one with a suitable electrophile, such as a benzyl (B1604629) halide, in the presence of a base.
Another powerful strategy for the construction of N-aryl- and N-benzyl-substituted γ-lactams is the reaction of donor-acceptor cyclopropanes with anilines or benzylamines, as detailed in section 2.1.2. nih.gov This one-pot process provides a direct route to N-substituted pyrrolidin-2-ones. nih.gov
Targeted Iodination Strategies for Benzyl-Substituted Pyrrolidin-2-ones
The introduction of an iodine atom onto the benzyl group of 1-benzyl-pyrrolidin-2-one requires a regioselective iodination strategy. Direct electrophilic iodination of the aromatic ring is a plausible approach; however, controlling the position of iodination can be challenging. A more targeted and reliable method involves the use of a pre-functionalized starting material, such as an amino-substituted benzyl-pyrrolidin-2-one, followed by a diazotization-iodination sequence.
A particularly effective method for the synthesis of aryl iodides from primary aromatic amines is the Sandmeyer reaction. byjus.comwikipedia.org This reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then displaced by an iodide nucleophile. byjus.com This method is advantageous for its ability to introduce iodine at a specific position on the aromatic ring, dictated by the position of the initial amino group.
Nucleophilic Substitution Reactions for Iodine Incorporation
The Sandmeyer reaction is a classic example of a nucleophilic substitution reaction for the incorporation of iodine onto an aromatic ring. byjus.com The mechanism involves the diazotization of a primary aromatic amine, such as a hypothetical 1-(3-amino-benzyl)-pyrrolidin-2-one, with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid). This forms a diazonium salt. The diazonium group is an excellent leaving group (as dinitrogen gas), and in the presence of an iodide salt (e.g., potassium iodide), it is readily displaced by the iodide ion to form the corresponding aryl iodide. organic-chemistry.org While copper(I) salts are often used as catalysts in Sandmeyer reactions for the introduction of chloride, bromide, and cyanide, the iodination reaction with potassium iodide typically proceeds without the need for a copper catalyst. organic-chemistry.org
This two-step sequence of diazotization followed by nucleophilic substitution with iodide provides a reliable and regioselective route to synthesize this compound from its 3-amino precursor.
| Starting Material | Reagents/Conditions (Step 1) | Intermediate | Reagents/Conditions (Step 2) | Product |
| 1-(3-Amino-benzyl)-pyrrolidin-2-one | NaNO₂, HCl (aq.), 0-5 °C | 1-(3-Diazoniumbenzyl)-pyrrolidin-2-one chloride | KI (aq.) | This compound |
Electrophilic Substitution and Oxidative Iodination Methods for Aryl Iodides
Direct iodination of aromatic compounds represents a fundamental approach to the synthesis of aryl iodides. This can be achieved through electrophilic aromatic substitution using molecular iodine (I₂) or other iodine-containing reagents like N-iodosuccinimide (NIS). acs.orgnih.gov The reactivity of the aromatic ring dictates the reaction conditions, with electron-rich arenes undergoing iodination more readily.
Oxidative iodination methods provide an alternative route, often employing a combination of an iodide salt (like KI or NaI) and an oxidizing agent. nih.gov These methods generate a more potent electrophilic iodine species in situ, enabling the iodination of a wider range of aromatic substrates. Common oxidants include hydrogen peroxide, sodium percarbonate, and oxone. nih.govmdpi.com For instance, the use of sodium percarbonate, a stable and environmentally friendly oxidant, has been demonstrated in the iodination of various arenes with either molecular iodine or potassium iodide. nih.gov
The general mechanism for electrophilic iodination involves the attack of the aromatic π-system on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity and yields the aryl iodide product.
Table 1: Comparison of Electrophilic Iodination Methods
| Method | Iodine Source | Key Reagents/Conditions | Substrate Scope | Reference |
|---|---|---|---|---|
| Direct Iodination | I₂ | Lewis acid catalyst (optional) | Activated arenes | acs.orgnih.gov |
| Halogenation with NIS | N-Iodosuccinimide (NIS) | Acid catalyst (e.g., triflic acid) | Anisoles, anilines, phenols | organic-chemistry.org |
| Oxidative Iodination | KI or NaI | Oxidizing agent (e.g., H₂O₂, sodium percarbonate) | Activated and deactivated arenes | nih.gov |
Halogen Exchange Reactions for Iodine Introduction
The reaction generally involves treating the aryl bromide or chloride with an iodide salt, such as sodium iodide or potassium iodide, often in the presence of a catalyst. Copper(I) salts are commonly employed as catalysts to facilitate this exchange. frontiersin.org For example, a mild and general copper(I)-catalyzed conversion of aryl bromides into the corresponding iodides has been developed. organic-chemistry.org
More recently, photo-induced, metal-free halogen exchange reactions have emerged as a milder alternative. frontiersin.orgnih.gov These methods utilize light to promote the conversion of aryl bromides to aryl iodides in the presence of an iodine source. frontiersin.org
The efficiency of halogen exchange reactions can be influenced by several factors, including the nature of the starting halide (I > Br > Cl > F), the solvent, and the presence of a catalyst.
Table 2: Overview of Halogen Exchange Reactions for Aryl Iodide Synthesis
| Reaction Type | Starting Material | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Copper-Catalyzed | Aryl Bromides/Chlorides | Cu(I) salt, Iodide source (e.g., NaI) | Good yields, broad scope | organic-chemistry.orgfrontiersin.org |
| Palladium-Catalyzed | Aryl Bromides/Iodides | Palladium complexes | Mechanistic studies, potential for retro-Finkelstein | frontiersin.orgnih.gov |
| Photo-Induced | Aryl Bromides | UV light, NaI, catalytic I₂ | Metal-free, mild conditions | frontiersin.orgnih.gov |
Organotin Precursor Iodination Methods
Organotin compounds, specifically aryltrialkylstannanes, serve as effective precursors for the synthesis of aryl iodides. The Stille coupling, a well-established cross-coupling reaction, is a prime example of the utility of organotin reagents. In the context of iodination, the carbon-tin bond of an arylstannane can be readily cleaved and replaced with an iodine atom.
This transformation is typically achieved by treating the organotin compound with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction proceeds under mild conditions and generally provides high yields of the corresponding aryl iodide.
The preparation of the requisite organotin precursors can be accomplished through various methods, including the reaction of an organolithium or Grignard reagent with a trialkyltin halide.
While effective, the toxicity of organotin compounds is a significant drawback, and their use requires careful handling and disposal procedures. Nevertheless, for specific applications where other methods may be less efficient, the iodination of organotin precursors remains a relevant synthetic strategy.
Table 3: Iodination of Organometallic Precursors
| Precursor Type | Iodinating Agent | General Reaction | Key Features | Reference |
|---|---|---|---|---|
| Arylboronic Acids/Esters | NaI/Chloramine-T, NIS | Ar-B(OR)₂ + I⁺ → Ar-I | High yields, good for radiolabeling | nih.gov |
| Organotin Compounds (Arylstannanes) | I₂, NIS | Ar-SnR₃ + I₂ → Ar-I + R₃SnI | Mild conditions, high yields | wikipedia.org |
Radiochemistry and Radioiodination of 1 3 Iodo Benzyl Pyrrolidin 2 One Analogues for Research Applications
Selection of Radioiodine Isotopes for Preclinical Studies
The choice of a radioiodine isotope is dictated by the intended research application. For preclinical studies involving analogues of 1-(3-Iodo-benzyl)-pyrrolidin-2-one, Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) are the most relevant isotopes. nih.gov
Iodine-123 (¹²³I): With a half-life of 13.22 hours and gamma ray emission at 159 keV, ¹²³I is nearly ideal for in vivo imaging studies using Single Photon Emission Computed Tomography (SPECT). numberanalytics.comwikipedia.orgradiopaedia.org Its relatively short half-life minimizes the radiation dose to the subject, while its gamma energy is well-suited for detection by standard gamma cameras. wikipedia.org This makes it a preferred choice for diagnostic imaging of various conditions, including thyroid diseases and cancers. numberanalytics.comwikipedia.orgtaylorandfrancis.com
Iodine-125 (¹²⁵I): In contrast, ¹²⁵I has a much longer half-life of 59.4 days and emits low-energy gamma rays (35 keV). wikipedia.org These characteristics make it less suitable for in vivo imaging in larger subjects due to significant tissue attenuation of its low-energy photons. However, its long half-life is advantageous for in vitro applications such as radioimmunoassays, autoradiography of tissue sections, and biodistribution studies that require longer experimental timelines. nih.govwikipedia.orgnih.gov
Here is an interactive data table summarizing the properties of these isotopes:
| Property | Iodine-123 | Iodine-125 |
| Half-life | 13.22 hours wikipedia.orgradiopaedia.org | 59.4 days wikipedia.org |
| Principal Gamma Emission Energy | 159 keV numberanalytics.comwikipedia.orgradiopaedia.org | 35 keV wikipedia.org |
| Primary Research Application | In vivo SPECT imaging numberanalytics.comwikipedia.org | In vitro assays, autoradiography wikipedia.orgnih.gov |
Synthetic Approaches for Radioiodine Incorporation
Several methods exist for introducing a radioiodine atom into the benzyl (B1604629) ring of this compound analogues.
Direct Replacement of Stable Iodine with Radioiodine (Isotopic Exchange)
Isotopic exchange is a straightforward method where the stable iodine atom (¹²⁷I) on the precursor molecule is directly replaced by a radioactive iodine isotope. acs.org This reaction is typically performed at high temperatures in the presence of an oxidizing agent. acs.org Copper salts can be used to facilitate the exchange and shorten reaction times. acs.orgnih.gov A significant drawback of this method is the potential for low molar activity, as the radioisotope competes with the non-radioactive isotope already present in the molecule. acs.org
Electrophilic Aromatic Substitution with Radioiodine Sources
This widely used strategy involves the reaction of an electron-rich aromatic ring with an electrophilic radioiodine species. acs.orgnih.gov The electrophilic iodine is typically generated in situ from sodium radioiodide (Na*I) and an oxidizing agent such as chloramine-T, Iodogen, or peracetic acid. nih.govresearchgate.net Direct electrophilic substitution on an unsubstituted benzyl-pyrrolidinone precursor can lead to a mixture of ortho, meta, and para isomers, often with low regioselectivity. acs.orgnih.gov However, careful selection of the starting compound can sometimes achieve good radiochemical yields and high molar activity. acs.orgnih.gov
Stannyl (B1234572) Precursor-Mediated Radioiodination
To overcome the regioselectivity issues of direct electrophilic substitution, a common and highly effective approach is the use of organotin precursors, specifically trialkyltin derivatives. nih.govmdpi.com In this method, a stannylated precursor, such as 1-(3-trialkylstannyl-benzyl)-pyrrolidin-2-one, is synthesized first. This precursor then undergoes a highly regioselective iododestannylation reaction with a radioiodine source in the presence of a mild oxidizing agent. mdpi.comoup.com This ipso-substitution reaction proceeds under mild conditions and provides the desired radioiodinated product with high radiochemical yield and purity. nih.govmdpi.com A key advantage is the ability to label even deactivated aromatic rings, leading to stable radioiodinated compounds. mdpi.com However, a significant challenge is the removal of potentially toxic organotin residues from the final product. nih.gov
Radiochemical Yield and Purity Optimization in Radioiodination
Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is paramount in the synthesis of radiopharmaceuticals. The RCY is the percentage of the initial radioactivity that is incorporated into the desired product, corrected for decay. kcl.ac.uk Several factors influence the outcome of a radioiodination reaction:
Choice of Oxidizing Agent: The type and concentration of the oxidizing agent are critical. Strong oxidants can lead to side reactions and damage to the substrate, while insufficient oxidation will result in low yields. nih.gov
Reaction Conditions: Temperature, pH, and reaction time must be carefully optimized for each specific substrate and labeling method. nih.gov For instance, with chloramine-T, higher temperatures can increase the reaction rate but also risk overoxidation. nih.gov
Precursor Concentration: The amount of the precursor molecule can affect the labeling efficiency. oup.com
Purification Method: High-performance liquid chromatography (HPLC) is often essential to separate the radiolabeled product from unreacted precursors, byproducts, and any remaining radioiodide, thereby ensuring high radiochemical purity. nih.gov
Here is a data table illustrating typical radiochemical yields for different methods:
| Method | Precursor | Typical Radiochemical Yield | Reference |
| Isotopic Exchange | 3-iodo-4-nitrobenzylguanidine | 80% | nih.gov |
| Electrophilic Substitution | Diflunisal | ~20% | researchgate.net |
| Stannyl Precursor | Various tin precursors | 70-90% | nih.gov |
| Stannyl Precursor | Stannyl oligodeoxyribonucleotide | up to 97% | oup.com |
Molar Activity Considerations for Radiolabeled Analogues in Tracer Development
Molar activity (Am) is a critical parameter for radiolabeled tracers, defined as the amount of radioactivity per mole of the compound (e.g., GBq/µmol). acs.orgrug.nlnih.gov For research applications involving the imaging of saturable biological targets like receptors or enzymes, high molar activity is crucial. researchgate.netnih.gov
If the molar activity is too low, the large amount of non-radioactive ("cold") compound administered along with the radiotracer can saturate the target sites. This "mass effect" can prevent the radiotracer from binding and lead to poor quality images or inaccurate quantification of the target. researchgate.netnih.gov Therefore, achieving a high molar activity ensures that the biological system is not perturbed and that the tracer accurately reflects the density and distribution of the target. acs.orgnih.gov Methods like stannyl precursor-mediated radioiodination are often preferred for producing high molar activity tracers because they start with a non-iodinated precursor, minimizing competition from stable iodine. acs.org
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrrolidin 2 One Derivatives
Influence of the Pyrrolidin-2-one Core Modifications on Biological Activity
The pyrrolidin-2-one ring itself is not merely a passive scaffold but an active participant in ligand-receptor interactions. Modifications to this core structure can significantly impact the biological activity of the resulting derivatives. The inherent properties of the lactam ring, including its polarity and hydrogen bonding capabilities, are crucial for receptor binding. nih.govunipa.it The carbonyl group of the lactam can act as a hydrogen bond acceptor, a key interaction in many biological systems.
Alterations to the pyrrolidin-2-one ring, such as the introduction of substituents, can modulate its electronic and steric properties, thereby influencing its binding affinity and selectivity. For instance, the introduction of substituents at the 3, 4, and 5-positions of the ring has been shown to be a critical determinant of anticonvulsant activity in certain classes of pyrrolidin-2,5-dione derivatives. nih.gov The spatial arrangement and nature of these substituents can lead to significant variations in biological response.
Furthermore, the conformational flexibility of the pyrrolidin-2-one ring, often described as "pseudorotation," allows it to adopt various shapes to fit into a receptor's binding pocket. nih.gov This conformational adaptability is a key advantage in drug design, as it enables the molecule to optimize its interactions with the target protein. The ability to lock the ring into a specific conformation through strategic substitution is a powerful tool for enhancing potency and selectivity.
Impact of N-Substitution on the Pyrrolidin-2-one Scaffold
Studies on various N-substituted pyrrolidin-2-ones have demonstrated the profound impact of this position on biological activity. For example, in a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine (B122466) derivatives, the N-benzyl group was found to be crucial for their antioxidant and antibacterial activities. northeastern.edu Similarly, in the development of factor Xa inhibitors, the introduction of an N-2-(morpholin-4-yl)-2-oxoethyl derivative on a 3-aminopyrrolidin-2-one (B1279418) core resulted in a potent and selective inhibitor with good oral bioavailability.
The N-benzyl group, in particular, has been extensively explored. The substitution pattern on the benzyl (B1604629) ring can dramatically alter the compound's properties. For instance, in a series of potential antipsychotic agents based on N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the presence and position of substituents on the benzyl ring were critical for dopamine (B1211576) D2 receptor affinity. nih.gov
Table 1: Impact of N-Substitution on the Biological Activity of Pyrrolidin-2-one Derivatives
| N-Substituent | Target/Activity | Key Findings | Reference |
| 2-(Morpholin-4-yl)-2-oxoethyl | Factor Xa Inhibition | Potent and selective inhibitor with good oral bioavailability. | |
| Benzyl | Antioxidant & Antibacterial | Essential for activity in a series of 1,3,4-oxadiazolyl pyrrolidines. | northeastern.edu |
| Substituted Benzyl | Dopamine D2 Receptor Antagonism | Substituents on the benzyl ring significantly influence receptor affinity. | nih.gov |
| Various Alkyl and Aryl Groups | Anticonvulsant Activity | The nature of the N-substituent modulates anticonvulsant potency. |
Role of the Iodo-benzyl Moiety in Ligand-Receptor Interactions
The benzyl group itself provides a hydrophobic surface that can engage in van der Waals interactions and π-π stacking with aromatic residues in a receptor's binding pocket. The introduction of a halogen atom, such as iodine, onto the benzyl ring can have several effects:
Electronic Effects: Iodine is an electron-withdrawing group via induction but can also participate in halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom with a positive electrostatic potential (σ-hole) and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom in the receptor). This interaction can contribute significantly to binding affinity and selectivity.
In a broader context, the position of a halogen substituent on a phenyl ring has been shown to be critical for activity in various drug classes. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was greatly favored over the 3- or 4-positions for inhibitory activity. While this is a different scaffold, it highlights the sensitivity of receptor interactions to the precise placement of substituents.
Without experimental data on 1-(3-Iodo-benzyl)-pyrrolidin-2-one, its precise interactions remain speculative. However, it is plausible that the 3-iodo-benzyl moiety is designed to probe a specific sub-pocket within a target receptor, where the iodine atom can form a halogen bond or create favorable steric interactions, thus enhancing binding affinity and/or selectivity compared to an unsubstituted benzyl group.
Stereochemical Considerations in Pyrrolidin-2-one Derivatives
The introduction of chiral centers into a molecule can have a profound impact on its pharmacological properties, a principle that holds true for pyrrolidin-2-one derivatives. Since biological macromolecules like receptors and enzymes are themselves chiral, they can exhibit stereospecific recognition of ligands. This means that different enantiomers of a chiral drug can have vastly different affinities, efficacies, and even metabolic fates. nih.gov
The pyrrolidin-2-one scaffold can possess one or more chiral centers, depending on the substitution pattern. For example, in the case of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the affinity for the dopamine D2 receptor was found to be confined almost exclusively to the (R)-enantiomer. nih.gov This stark stereoselectivity underscores the importance of a precise three-dimensional arrangement of atoms for optimal receptor binding.
The synthesis of enantiomerically pure pyrrolidin-2-one derivatives is therefore a critical aspect of drug development. The use of chiral starting materials or stereoselective synthetic methods allows for the preparation of individual enantiomers, enabling the evaluation of their distinct pharmacological profiles. This approach is essential for identifying the eutomer (the more active enantiomer) and minimizing potential off-target effects or toxicity associated with the distomer (the less active enantiomer).
Table 2: Stereoselectivity in Pyrrolidin-2-one Derivatives
| Compound Class | Target | Stereochemical Finding | Reference |
| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 Receptor | Affinity is confined to the (R)-enantiomer. | nih.gov |
| N-benzyl-2-acetamido-3-methoxypropionamide | Anticonvulsant Activity | The (R)-stereoisomer is significantly more potent than the (S)-stereoisomer. | |
| 3-Br-acivicin derivatives | Antimalarial Activity | Only the (5S, αS) isomers displayed significant activity, suggesting stereoselective uptake. |
Design of Analogues for Enhanced Specificity and Affinity
The principles of SAR are instrumental in the rational design of new analogues with improved therapeutic profiles. The goal is to optimize the interactions between the ligand and its target receptor to enhance binding affinity (potency) and selectivity over other receptors, thereby reducing the potential for off-target side effects.
For pyrrolidin-2-one derivatives, analogue design can involve several strategies:
Modification of the N-substituent: As discussed, the N-substituent is a key determinant of activity. Systematic variation of the groups at this position can lead to the discovery of analogues with enhanced potency and improved pharmacokinetic properties. This could involve altering the length of an alkyl chain, introducing different aromatic or heterocyclic rings, or modifying the substitution pattern on a benzyl group.
Substitution on the Pyrrolidin-2-one Core: Introducing substituents at various positions on the lactam ring can modulate the compound's steric and electronic properties to better complement the receptor's binding site.
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific, biologically active conformation. This can increase affinity by reducing the entropic penalty of binding and can also enhance selectivity. For example, constraining the flexible ethanolamine (B43304) core of β3-adrenergic receptor agonists within a pyrrolidine ring maintained potency while improving selectivity. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve metabolic stability or other pharmacokinetic parameters without sacrificing activity.
The design of analogues is an iterative process, where newly synthesized compounds are biologically evaluated, and the resulting SAR data is used to inform the design of the next generation of molecules. This cycle of design, synthesis, and testing is fundamental to modern drug discovery.
Based on a comprehensive search of available scientific literature, there is no specific preclinical data corresponding to the compound "this compound" for the detailed evaluation requested. Research and published findings concerning in vitro receptor binding assays, preclinical molecular imaging studies with SPECT or PET, and autoradiography techniques are not available for this specific molecule.
Therefore, it is not possible to generate the article as per the provided outline, which requires specific, data-driven content on the preclinical biological evaluation and molecular imaging applications of "this compound". The instructions to strictly adhere to the outline and focus solely on this compound cannot be fulfilled due to the absence of the necessary scientific data.
Preclinical Biological Evaluation and Application in Molecular Imaging Research
Preclinical Molecular Imaging Studies in Animal Models
Assessment of Tracer Uptake and Specificity in Preclinical Disease Models (e.g., xenograft tumor models, neuroinflammation models)
No published studies were found that investigated the uptake and specificity of radiolabeled 1-(3-Iodo-benzyl)-pyrrolidin-2-one in either xenograft tumor models or models of neuroinflammation. Such studies are critical for determining a potential tracer's ability to accumulate in target tissues and to specifically bind to the intended molecular target, thereby providing a clear imaging signal against background tissues.
Investigation of Biological Target Engagement in Preclinical Models
Similarly, the scientific literature lacks any reports on the investigation of biological target engagement for this compound in preclinical models. Target engagement studies are essential to confirm that a tracer interacts with its intended biological target in a living organism, which is a prerequisite for its validation as a useful molecular imaging probe.
Computational Chemistry in the Investigation of 1 3 Iodo Benzyl Pyrrolidin 2 One
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding potential ligand-protein interactions and for virtual screening of compound libraries to identify potential drug candidates.
The process involves preparing the 3D structures of both the ligand, 1-(3-Iodo-benzyl)-pyrrolidin-2-one, and a potential protein target. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, calculating a score for each pose to estimate the binding affinity. nih.gov Software such as Glide, as used in studies of other pyrrolidin-2-one derivatives, can perform these calculations with extra precision. nih.govresearchgate.net The scoring functions, often based on piecewise linear potentials (PLP), evaluate the fitness of the ligand in the binding pocket and may include terms for hydrogen bond directionality. nih.gov
Studies on related pyrrolidin-2-one derivatives have successfully used molecular docking to predict their binding affinity for targets like acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.govresearchgate.net For example, certain derivatives showed higher docking scores than the standard drug Donepezil, indicating strong potential binding. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. researchgate.net
For this compound, molecular docking could be applied to a range of potential protein targets to generate hypotheses about its mechanism of action. The results would highlight the most likely binding pose and the specific interactions—such as those involving the iodine atom, the benzyl (B1604629) group, or the pyrrolidinone core—that contribute to binding stability.
Table 1: Example Docking Scores of Pyrrolidin-2-one Derivatives against Acetylcholinesterase (AChE)
| Compound | Target Protein (PDB ID) | Docking Score | Reference |
|---|---|---|---|
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) | AChE (4EY7) | -18.59 | nih.govresearchgate.net |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) | AChE (4EY7) | -18.057 | nih.govresearchgate.net |
| Donepezil (Standard) | AChE (4EY7) | -17.257 | nih.govresearchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. The pyrrolidine (B122466) ring is a versatile scaffold known for its ability to adopt non-planar conformations, a phenomenon called "pseudorotation," which contributes to its three-dimensional coverage in pharmacophore space. unipa.it MD simulations track the movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the flexibility of both the ligand and the protein. mdpi.com
In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions) and the system's trajectory is calculated over a period, often nanoseconds. mdpi.comresearchgate.net Analysis of the root mean square deviation (RMSD) of the protein backbone atoms over the simulation time is a key indicator of the system's stability. mdpi.commdpi.com Stable RMSD values suggest that the ligand remains bound in a consistent manner and that the complex is stable. nih.govmdpi.com
For instance, MD simulations of pyrrolidin-2-one derivatives complexed with AChE have been run for 100 nanoseconds to confirm the stability of the docked poses. nih.gov Such simulations can reveal transient interactions and conformational changes that are not apparent from static docking models. chemrxiv.org Applying MD simulations to a complex of this compound and a predicted protein target would allow for a more detailed validation of the binding mode, assessing its stability and observing the dynamic interplay between the ligand and the receptor over time.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to determine the electronic properties of a molecule from first principles. Methods such as the semi-empirical AM1 or the more rigorous Density Functional Theory (DFT) can be used to calculate a wide range of molecular descriptors. nih.gov These descriptors are fundamental to understanding a molecule's intrinsic reactivity, polarity, and potential for forming various types of interactions.
For a series of antiarrhythmic 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, quantum chemical calculations were employed to derive the molecular descriptors needed to build a Quantitative Structure-Activity Relationship (QSAR) model. nih.govresearchgate.netnih.gov These calculations provide values for properties like electrostatic potential, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how a molecule will interact with biological macromolecules.
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. mdpi.com The goal is to develop a mathematical equation that can predict the activity of new, untested compounds based on their molecular descriptors. nih.gov
The QSAR process involves several steps: selecting a dataset of compounds with known activities, calculating various molecular descriptors (topological, electronic, steric), building a model using statistical methods like Multiple Linear Regression (MLR), and rigorously validating the model's predictive power. mdpi.com Model quality is assessed using several statistical metrics, including the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the F-statistic. nih.govmdpi.com
Several QSAR studies have been successfully conducted on pyrrolidin-2-one derivatives. In one study on AChE inhibitors, an atom-based 3D-QSAR model was developed with excellent statistical parameters (R² = 0.9639 and Q² = 0.8779), indicating a highly predictive model. nih.govresearchgate.net Another 2D-QSAR study on antiarrhythmic pyrrolidin-2-one derivatives produced a model that could explain up to 91% of the variance in the observed activity. researchgate.netnih.gov These models help to identify which structural features are most important for the desired biological effect.
If a series of analogs of this compound were synthesized and their biological activities measured, a QSAR study could be performed. The resulting model would quantify the contributions of the 3-iodo-benzyl group and other structural modifications to the activity, providing a valuable predictive tool to guide the design of more potent and selective compounds.
Table 2: Example QSAR Model Statistics for Pyrrolidin-2-one Derivatives
| Compound Series | Biological Activity | R² | Q² | Reference |
|---|---|---|---|---|
| Pyrrolidin-2-one derivatives | Acetylcholinesterase Inhibition | 0.9639 | 0.8779 | nih.govresearchgate.net |
| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic Activity | 0.91 | 0.844 | researchgate.netnih.gov |
| 5-(substituted benzylidene) Thiazolidine-2,4-dione derivatives | PTP1B Inhibition | 0.887 | 0.89 | mdpi.com |
Target Identification and Validation for Pyrrolidin 2 One Scaffolds in Preclinical Discovery
Genomic and Proteomic Approaches in Target Identification
For a compound like 1-(3-Iodo-benzyl)-pyrrolidin-2-one, identifying its direct binding partners within the complex cellular environment is a primary challenge. Genomic and proteomic strategies offer powerful tools to meet this challenge by systematically analyzing changes across the genome or proteome in response to the compound. nih.gov
Chemical Proteomics is a cornerstone of this effort, aiming to isolate and identify protein targets directly from their native environment. nih.govmdpi.com This can be broadly categorized into probe-based and probe-free methods.
Probe-Based Approaches : These methods involve synthesizing a derivative of this compound that incorporates a reactive group for covalent cross-linking and a reporter tag for isolation. frontiersin.org This "chemical probe" is introduced to cell lysates or live cells, where it binds its target(s). The resulting compound-protein complexes are then captured and the proteins identified using mass spectrometry (MS). mdpi.com Common techniques include Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP). frontiersin.org
Probe-Free (Label-Free) Approaches : These techniques detect the interaction between the unmodified compound and its target by observing changes in the protein's physical properties. For example, Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) or thermal proteome profiling measure how binding to the compound alters a protein's stability against heat or proteolysis. nih.govnih.govnih.gov Proteins that show increased stability in the presence of the compound are identified as potential targets.
Transcriptomics , such as RNA sequencing (RNA-seq), provides an indirect but valuable method for generating hypotheses about a compound's mechanism. By treating cells with this compound and sequencing the messenger RNA (mRNA), researchers can identify genes whose expression is significantly altered. This gene expression signature can point towards the signaling pathways modulated by the compound, thereby narrowing the search for its direct target. nih.gov
Table 1: Illustrative Proteomic Strategies for Target ID of this compound
| Approach | Principle | Potential Outcome for the Compound | Reference |
|---|---|---|---|
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate for MS identification. | Direct identification of high-affinity protein binders. | nih.gov |
| Thermal Proteome Profiling | Binding of the compound stabilizes its target protein against heat-induced denaturation. Changes in protein solubility across a temperature gradient are measured. | Identification of targets based on increased thermal stability in the presence of the compound. | nih.gov |
| RNA-Sequencing | Measures changes in gene expression levels upon treatment with the compound. | Reveals modulated biological pathways, suggesting potential targets or mechanisms of action. | nih.gov |
Cell-Based Phenotypic Screening and Target Deconvolution
Phenotypic screening represents an alternative and increasingly popular starting point in drug discovery. gardp.orgnih.gov Instead of beginning with a known target, this approach screens compound libraries for their ability to produce a desired biological effect, or phenotype, in a cell-based model. For instance, a library containing pyrrolidin-2-one derivatives like this compound could be screened for its ability to inhibit the growth of specific cancer cell lines or prevent biofilm formation in pathogenic bacteria. rdd.edu.iqbiorxiv.org
The primary advantage of this method is its unbiased nature; it can uncover compounds that work through novel mechanisms or act on multiple targets simultaneously (polypharmacology). nih.govnih.gov
Once a "hit" like this compound is identified based on a favorable phenotype, the critical next step is Target Deconvolution —the process of identifying the specific molecular target(s) responsible for that observed effect. nih.gov This is a significant challenge, but several methods can be employed:
Omics-Based Approaches : As described previously, treating cells with the hit compound and performing proteomic or transcriptomic profiling can reveal the pathways being perturbed. nih.gov
Genetic Screens : Using techniques like CRISPR or RNAi (discussed in 7.4), researchers can systematically knock out genes in the model cells. If knocking out a particular gene phenocopies (replicates) or prevents the effect of the compound, that gene product is strongly implicated as the target. nih.govku.edu
Affinity-Based Methods : The active compound can be converted into a probe to pull down its binding partners from the cell lysate, as detailed in the proteomics section. nih.gov
Table 2: Hypothetical Phenotypic Screen and Deconvolution Plan
| Phase | Action | Example System | Goal |
|---|---|---|---|
| Screening | Test this compound in a high-content imaging assay. | Patient-derived glioblastoma spheroids. | Identify if the compound inhibits tumor spheroid growth or viability. nih.gov |
| Hit Confirmation | Confirm activity and assess effects on normal cells (e.g., astrocytes). | Glioblastoma cells vs. primary astrocytes. | Verify selective anti-tumor activity. nih.gov |
| Target Deconvolution | Perform thermal proteome profiling on treated glioblastoma cells. | Lysates from treated vs. untreated cells. | Identify proteins stabilized by compound binding. nih.gov |
| Target Deconvolution | Run a genome-wide CRISPR knockout screen in the presence of the compound. | Glioblastoma cell line expressing Cas9. | Identify genes whose knockout confers resistance to the compound. ku.edu |
Biochemical and Biophysical Characterization of Potential Targets
After genomic and phenotypic approaches generate a list of potential targets for this compound, these interactions must be confirmed and quantified through direct biochemical and biophysical assays. These methods use purified proteins and the compound to validate a direct physical interaction and characterize its nature.
Enzyme Inhibition Assays : If the putative target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), its activity can be measured in the presence and absence of the compound. nih.gov A dose-dependent decrease in enzyme activity would confirm an inhibitory mechanism.
Surface Plasmon Resonance (SPR) : This is a label-free technique used to measure binding kinetics. The purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over it. SPR detects changes in mass on the sensor surface as the compound binds and dissociates, providing data on binding affinity (K_D), as well as on- and off-rates.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution of the target protein, ITC can determine the binding affinity, stoichiometry (how many compound molecules bind to one protein), and the thermodynamic profile of the interaction (enthalpy and entropy).
Cellular Thermal Shift Assay (CETSA) : While also used as a discovery tool, CETSA with specific antibodies (Western blot) can be used in a targeted manner to confirm that the compound engages a specific protein in intact cells or cell lysates, validating that the interaction occurs in a physiological context. nih.gov
These validation steps are crucial to confirm that the compound's biological effect is a direct consequence of binding to the hypothesized target.
Genetic Modulation (e.g., CRISPR/Cas9, RNAi) for Target Validation in Cellular Models
Genetic modulation provides the highest level of evidence for target validation in a cellular context. nih.govnih.gov These techniques directly manipulate the expression of a proposed target gene to establish a causal link between the target and the compound's action. wjbphs.com
RNA Interference (RNAi) : RNAi uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade the mRNA of a specific target gene, thereby "knocking down" its expression. nih.govyoutube.com If reducing the target protein's level makes cells less sensitive to this compound, it strongly supports the hypothesis that the compound acts through this target. However, RNAi can sometimes result in incomplete knockdown and have off-target effects. nih.gov
CRISPR/Cas9 Gene Editing : The CRISPR/Cas9 system allows for the precise and permanent knockout of a target gene at the DNA level. researchgate.net By creating a null mutation, researchers can observe the cellular response to the compound in the complete absence of the target protein. If knocking out the target gene renders the compound inactive, it provides definitive evidence of its essentiality for the compound's mechanism. nih.govbiocompare.com Conversely, CRISPR-based screens can be used to find genes whose knockout confers resistance to a compound, a powerful method for target deconvolution. ku.edu
Both RNAi and CRISPR can be performed on a single-gene basis for validation or in a pooled, genome-wide screen for discovery. biocompare.com The convergence of evidence from chemical proteomics, phenotypic screening, and genetic validation provides a high degree of confidence that a specific protein is the true biological target of a compound like this compound, justifying its advancement in the drug discovery pipeline. pharmaceutical-journal.com
Challenges and Future Directions in Research on 1 3 Iodo Benzyl Pyrrolidin 2 One
Development of Novel Synthetic Routes for Diverse Analogues
A primary challenge in the preclinical investigation of any lead compound is the ability to generate a library of analogues for structure-activity relationship (SAR) studies. For 1-(3-Iodo-benzyl)-pyrrolidin-2-one, future research will necessitate the development of efficient and flexible synthetic strategies.
Researchers have developed various methods for synthesizing substituted pyrrolidin-2-ones that could be adapted for this purpose. One promising approach involves the selective synthesis of pyrrolidin-2-ones through the cascade reactions of N-substituted piperidines. nih.govresearchgate.net This method involves a domino process that can be tuned by selecting specific oxidants and additives to achieve the desired product. nih.govresearchgate.net Another versatile strategy is the one-pot three-component reaction, which can bring together an amine, an aldehyde, and a pyruvate (B1213749) derivative to construct the pyrrolidin-2,3-dione core, which can be further modified. nih.gov Adapting these multicomponent reactions could allow for rapid diversification of the pyrrolidin-2-one core, while varying the benzyl (B1604629) portion would allow for exploration of the impact of the iodo-substituent's position and nature.
Table 1: Potential Synthetic Strategies for Analogue Development
| Synthetic Strategy | Description | Potential Application for Analogues | Reference |
| Cascade Ring Contraction | A domino reaction starting from N-substituted piperidines that involves C-N/C-C bond cleavage and reconstruction to form the pyrrolidin-2-one ring. researchgate.net | Efficiently creates the core lactam structure from different cyclic amine precursors. researchgate.net | researchgate.net |
| Three-Component Reaction | A one-pot reaction combining an amine, an aldehyde, and a pyruvate derivative to form a substituted pyrrolidinone scaffold. nih.gov | Allows for high diversity by easily varying the three starting components to generate a large library of analogues. nih.gov | nih.gov |
| Functionalization of Proline | Using the pre-formed pyrrolidine (B122466) ring of proline and its derivatives as a starting point for chemical modification. nih.gov | Enables stereospecific synthesis and introduction of functional groups at various positions on the pyrrolidine ring. nih.gov | nih.gov |
Future work should focus on optimizing these routes to be high-yielding and amenable to parallel synthesis, thereby accelerating the generation of a diverse chemical library around the this compound scaffold.
Advancements in Radiolabeling Efficiency and Specificity for Molecular Probes
The presence of an iodine atom in this compound makes it an attractive candidate for development as a molecular imaging probe, particularly for Single-Photon Emission Computed Tomography (SPECT) using iodine-123 or for preclinical studies with iodine-125. A significant challenge lies in developing efficient and specific radiolabeling methods.
Current advancements in the radiolabeling of imaging probes often rely on iododestannylation reactions, where a tributyltin precursor is reacted with a source of radioactive iodine in the presence of an oxidizing agent. nih.gov This method has been successfully used to prepare radioiodinated chalcones with good radiochemical yields and purities. nih.gov The key challenge is to achieve high specific activity, which is crucial for sensitive imaging, and to ensure the stability of the radiolabeled compound in vivo.
Future research should aim to:
Develop a robust synthesis for the corresponding trialkylstannyl precursor of this compound.
Optimize the radio-iodination conditions (oxidizing agent, temperature, and reaction time) to maximize radiochemical yield and minimize impurities.
Explore alternative "snap-on" radiolabeling techniques that may offer faster reaction times and milder conditions, which are critical when working with short-lived isotopes.
These advancements would be essential for translating this compound into a useful probe for preclinical imaging studies. nih.govresearchgate.net
Elucidation of Novel Biological Targets and Mechanisms of Action for Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov However, the specific targets of this compound are unknown. A major future direction will be the elucidation of its mechanism of action.
Derivatives of the pyrrolidinone family have shown diverse biological activities. For instance, some pyrrolidine-2,5-diones exhibit anticonvulsant properties, while certain pyrrolidine-2,3-diones act as inhibitors of bacterial penicillin-binding proteins (PBP3), demonstrating antibacterial potential. nih.govnih.gov Other N-benzyl pyrrolidine derivatives have been synthesized and screened for antioxidant and antibacterial activities. scholarsportal.info Given this versatility, systematic screening of this compound against various target classes is warranted.
Table 2: Known Biological Activities of Pyrrolidin-2-one Scaffolds
| Derivative Class | Biological Activity | Example Target/Effect | Reference |
| Pyrrolidine-2,5-diones | Anticonvulsant | Modulation of ion channels | nih.gov |
| Pyrrolidine-2,3-diones | Antibacterial | Inhibition of P. aeruginosa PBP3 | nih.gov |
| N-benzyl-pyrrolidines | Antioxidant, Antibacterial | DPPH radical scavenging, activity against S. aureus | scholarsportal.info |
| General Pyrrolidines | CNS diseases, Anti-inflammatory | Various, scaffold contributes to target selectivity | nih.gov |
Future research should employ target identification strategies, such as phenotypic screening followed by proteomic approaches, to uncover the molecular pathways modulated by this compound. semanticscholar.org Understanding the specific protein interactions will be crucial for its development as a therapeutic agent or a biological probe. researchgate.net
Integration of In Silico and Experimental Approaches in Preclinical Drug Discovery
Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental methods to accelerate the identification and optimization of lead compounds. longdom.orgresearchgate.net For a novel compound like this compound, integrating these approaches from the outset presents a significant opportunity.
In silico techniques can be used to:
Predict Physicochemical and Pharmacokinetic Properties: Computational models can estimate properties like lipophilicity, solubility, and blood-brain barrier permeability, helping to prioritize analogues with more favorable drug-like characteristics. amazonaws.commdpi.com
Virtual Screening and Docking: If a biological target is identified, molecular docking can predict the binding mode of this compound and its analogues, guiding the rational design of more potent derivatives. researchgate.net
Toxicity Prediction: Early computational assessment can flag potential liabilities such as genotoxicity or cardiotoxicity, saving time and resources by deprioritizing problematic compounds before extensive experimental testing. amazonaws.commdpi.com
The challenge lies in the effective validation of these computational predictions with targeted experimental work. longdom.org A successful future workflow would involve iterative cycles of in silico design, chemical synthesis, and biological testing, allowing for a more efficient navigation of the complex preclinical discovery landscape. nih.gov
Exploration of New Preclinical Research Applications for Iodinated Pyrrolidin-2-ones
Beyond its potential as a standalone therapeutic, the unique structure of this compound suggests several specialized preclinical applications. The iodinated phenyl ring is a versatile chemical handle that can participate in various coupling reactions (e.g., Suzuki, Sonogashira), allowing it to be used as a building block for more complex molecules.
The most promising future direction, however, lies in its application as an imaging agent. As discussed, its structure is amenable to radiolabeling. If the pyrrolidin-2-one moiety demonstrates affinity for a specific biological target relevant to disease (e.g., a receptor, enzyme, or protein aggregate), the radiolabeled version could be developed as a probe for:
Target Engagement Studies: Visualizing where the compound accumulates in preclinical models to confirm it reaches its intended target.
Disease Diagnosis and Staging: If the target is a biomarker for a specific disease, such as neuroinflammation or amyloid plaques in Alzheimer's disease, the probe could be used for non-invasive imaging. nih.govresearchgate.net
Pharmacodynamic Studies: Quantifying changes in target density or occupancy in response to a therapeutic intervention.
The exploration of these applications will require a multidisciplinary approach, combining synthetic chemistry, radiochemistry, molecular biology, and preclinical imaging to fully realize the potential of iodinated pyrrolidin-2-ones as tools for biomedical research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
